1-(3-chloro-2-methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-11-13(17)5-2-6-14(11)20-8-7-18-15(16(20)21)19-10-12-4-3-9-22-12/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZZRTXTBYDUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylphenylamine and 2-thienylmethylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biology: It may be used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound could find applications in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and synthetic differences between the target compound and analogs:
Key Observations:
- Core Heterocycles: The dihydropyrazinone core (target) offers a larger ring size compared to pyrrolone (5-membered) or pyrazoline (5-membered, two adjacent nitrogens). This affects ring strain, solubility, and hydrogen-bonding capacity .
- Thiophene derivatives (common across all compounds) may enhance π-π stacking or metabolic stability .
- Synthetic Routes : While the target compound’s synthesis is unspecified, methods like cyclization (for pyrrolones ) or coupling reactions (for piperazine derivatives ) are plausible.
Physicochemical and Pharmacological Implications
- Lipophilicity : The 3-chloro-2-methylphenyl group increases hydrophobicity compared to 4-chlorophenyl analogs, which may influence membrane permeability .
- Biological Activity: Thiophene-containing compounds are frequently associated with kinase inhibition (e.g., ’s imidazo[1,2-b]pyridazine derivatives). The target compound’s thiophene-methylamino group could similarly interact with enzymatic active sites .
Analytical Characterization
Though direct data for the target compound are lacking, analogous techniques apply:
- NMR/HRMS : Used to confirm pyrrolone and pyrazoline structures .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(3-chloro-2-methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one?
Methodological Answer: The compound can be synthesized via coupling reactions using reagents such as HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF with NEt₃ as a base. Key steps include:
Precursor activation : React 1-(3-chloro-2-methylphenyl)piperazine derivatives with carboxylic acid intermediates (e.g., thiophene-substituted propanoic acids) under nitrogen atmosphere.
Coupling conditions : Maintain a 1:1 molar ratio of amine and acid precursors, with HOBt/TBTU as coupling agents.
Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Reference: details similar protocols for structurally analogous piperazine-thiophene hybrids .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98% recommended).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 432.0765 for related compounds) .
- NMR : Analyze ¹H and ¹³C spectra for thiophene protons (δ 6.8–7.2 ppm) and pyrazinone carbonyl signals (δ 165–170 ppm).
Reference: and highlight impurity profiling and structural validation methods .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
In vitro screening : Test against target enzymes (e.g., kinases, GPCRs) at 1–100 µM concentrations.
Cytotoxicity assays : Use MTT or resazurin-based protocols on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values.
Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference.
Reference: and outline biological evaluation frameworks for related heterocyclic compounds .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and activity of this compound?
Methodological Answer:
Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in coupling reactions .
Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., serotonin receptors).
SAR analysis : Compare electrostatic potential maps of thiophene and pyrazinone moieties to guide structural modifications.
Reference: and emphasize computational-experimental feedback loops .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Meta-analysis : Pool data from multiple assays (e.g., enzyme inhibition vs. cellular viability) using statistical tools like ANOVA or Bayesian modeling.
Dose-response validation : Repeat experiments with standardized protocols (e.g., fixed DMSO concentrations, controlled incubation times).
Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or patch-clamp electrophysiology for ion channel targets.
Reference: discusses statistical methods for experimental reproducibility .
Q. What strategies are effective for studying metabolic stability and degradation pathways?
Methodological Answer:
Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
LC-MS/MS analysis : Identify degradation products using high-resolution mass spectrometry and fragment ion matching.
Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-UV.
Reference: and provide frameworks for stability testing .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀, Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms.
Cellular pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling changes post-treatment.
Mutagenesis : Engineer target proteins with point mutations (e.g., Ala-scanning) to map binding residues.
Reference: and detail mechanistic workflows for analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
